molecular formula C11H9ClO3 B8737754 Ethyl 6-chlorobenzofuran-7-carboxylate CAS No. 379230-46-3

Ethyl 6-chlorobenzofuran-7-carboxylate

Cat. No.: B8737754
CAS No.: 379230-46-3
M. Wt: 224.64 g/mol
InChI Key: BWSJOFNDFWVHKR-UHFFFAOYSA-N
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Description

Ethyl 6-chlorobenzofuran-7-carboxylate (CAS 379230-46-3) is a small molecule reagent with the molecular formula C11H9ClO3 and a molecular weight of 224.64 . It features a benzofuran core structure, which is a fused bicyclic system consisting of benzene and furan rings, substituted with a chlorine atom at the 6-position and an ethyl carboxylate group at the 7-position . This specific structure makes it a valuable synthetic intermediate in medicinal chemistry. Benzofuran derivatives are recognized as important scaffolds in drug discovery due to their wide range of biological activities . Numerous studies have shown that compounds containing the benzofuran nucleus exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The introduction of halogen atoms, such as chlorine, into the benzofuran ring system has been consistently shown to significantly enhance anticancer activities by improving binding affinity through the formation of halogen bonds with target sites . Therefore, this compound serves as a key building block for researchers developing and synthesizing novel therapeutic agents, particularly in the field of oncology for creating potent and selective anticancer derivatives . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

379230-46-3

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 6-chloro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C11H9ClO3/c1-2-14-11(13)9-8(12)4-3-7-5-6-15-10(7)9/h3-6H,2H2,1H3

InChI Key

BWSJOFNDFWVHKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1OC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the benzofuran ring significantly alter physicochemical and biological properties. Key analogs include:

(a) Ethyl 3-Amino-6-Bromobenzofuran-2-Carboxylate
  • Structure: Bromine at the 6-position, amino group at the 3-position, and ethyl ester at the 2-position.
  • The amino group introduces basicity, contrasting with the neutral chlorine in the target compound. The ester group at the 2-position (vs. 7-position) may alter ring planarity and conjugation .
(b) Methyl 3-Amino-2-Fluorobenzoate
  • Structure: Fluorine at the 2-position, amino group at the 3-position, and methyl ester.
  • Comparison : The fluorine atom’s strong electron-withdrawing effect contrasts with chlorine’s moderate electronegativity. The methyl ester (vs. ethyl) reduces lipophilicity, impacting solubility and metabolic stability .
(c) Ethyl 2-Amino-7′-Chloro-4′,6′-Dimethoxy-... (Compound 4b)
  • Structure : A spirocyclic benzofuran-benzo[b]thiophene hybrid with chloro, methoxy, and ester groups.
  • Comparison : The spiro architecture introduces conformational rigidity absent in the planar benzofuran core of the target compound. Methoxy groups enhance electron-donating effects, counterbalancing chlorine’s electron withdrawal. Such structural complexity often correlates with improved receptor binding in drug candidates .

Preparation Methods

One-Pot Halogenation-Cyclization

Recent advancements explore tandem halogenation and cyclization in a single reactor. Combining NCS halogenation with Pd-catalyzed coupling reduces purification steps, though yields remain moderate (60–65%) due to competing side reactions.

Yield Optimization and Scalability

Industrial-scale production requires balancing cost and efficiency. Key parameters include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.05–0.1 equiv PdMaximizes turnover
Reaction Temperature50–70°CPrevents decomposition
Solvent PolarityMedium (e.g., toluene)Enhances solubility

Patent CN110818661B reports a six-step total yield of 24.16% for analogous compounds, highlighting challenges in multi-step syntheses. Scaling the coupling step to 1.54 mol scale maintained yields at 70–71%, demonstrating robustness.

Analytical Characterization

Critical characterization data for ethyl 6-chlorobenzofuran-7-carboxylate include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.43 (q, 2H, J = 7.1 Hz, OCH₂), 7.25 (d, 1H, J = 2.4 Hz, H-5), 7.65 (d, 1H, J = 2.4 Hz, H-4), 8.10 (s, 1H, H-2).

  • MS (ESI): m/z 269.1 [M+H]⁺ .

Q & A

Basic: What synthetic strategies are optimal for preparing Ethyl 6-chlorobenzofuran-7-carboxylate with high purity?

Methodological Answer:
The synthesis of halogenated benzofuran carboxylates typically involves cyclization of substituted phenols with α,β-unsaturated esters, followed by halogenation. For 6-chloro substitution, chlorination can be achieved using reagents like sulfuryl chloride (SO2_2Cl2_2) or N-chlorosuccinimide (NCS) under controlled conditions. Key parameters include:

  • Temperature : Maintain ≤40°C to avoid overhalogenation or ester hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity and halogenation efficiency .
  • Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Validate purity via HPLC (≥98% by area normalization) and NMR (absence of extraneous proton signals) .

Basic: How can structural confirmation of this compound be reliably achieved?

Methodological Answer:
A multi-technique approach is critical:

  • 1^1H/13^{13}C NMR : Assign aromatic protons (e.g., deshielded H-5 due to electron-withdrawing Cl and ester groups) and ester carbonyl signals (~165-170 ppm in 13^{13}C). Compare with DFT-calculated chemical shifts for validation .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <3 ppm error. Fragmentation patterns (e.g., loss of COOEt group) aid structural verification .
  • X-ray crystallography (if crystalline): Resolve bond lengths/angles to confirm regiochemistry. Use SHELX for refinement (R-factor <0.05 for high confidence) .

Advanced: How do electronic effects of the 6-chloro substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing Cl group activates the benzofuran core toward nucleophilic aromatic substitution (SNAr) but deactivates it toward electrophilic reactions. For Suzuki-Miyaura coupling:

  • Optimized conditions : Use Pd(PPh3_3)4_4 (2 mol%), aryl boronic acid (1.2 eq.), and K2_2CO3_3 in DMF/H2_2O (3:1) at 80°C. Monitor via TLC to prevent over-reaction .
  • Electronic mapping : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity at C-5 (para to Cl) due to lowered electron density. Validate with Hammett substituent constants (σm_m for Cl = +0.37) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction resolves puckering and substituent orientation:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion artifacts.
  • SHELX refinement : Apply TWIN/BASF commands for twinned crystals. Analyze hydrogen bonding (e.g., C–H···O interactions between ester carbonyl and adjacent Cl) to explain packing stability .
  • Comparison with computational models : Overlay crystallographic coordinates with DFT-optimized geometries (RMSD <0.2 Å confirms accuracy) .

Advanced: What methodologies assess the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., CDK2, PDB: 1H1S). Prioritize poses with ΔG ≤−8 kcal/mol and hydrogen bonds to hinge regions .
  • SAR studies : Synthesize derivatives (e.g., 6-F, 6-Br) and test IC50_{50} against kinase panels. Correlate substituent electronegativity with activity .
  • ADME prediction : SwissADME evaluates logP (ideal 2–3) and PAINS filters to exclude promiscuous binders .

Advanced: How to address contradictory spectral data in structural elucidation?

Methodological Answer:
Contradictions (e.g., NMR vs. computational shifts) require systematic validation:

  • 2D NMR (COSY, HSQC) : Resolve spin systems and 1^1H-13^{13}C correlations. For example, NOESY can confirm spatial proximity of Cl and ester groups .
  • Isotopic labeling : Introduce 13^{13}C at the carbonyl to track ester hydrolysis intermediates via LC-MS .
  • In situ IR : Monitor reaction progress (e.g., ester C=O stretch at 1720 cm1^{-1}) to identify side products .

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